molecular formula C8H7BF3NO4 B6330791 5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid;  98% CAS No. 1532518-85-6

5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid; 98%

Cat. No. B6330791
CAS RN: 1532518-85-6
M. Wt: 248.95 g/mol
InChI Key: PIVJPVFPITTYSD-UHFFFAOYSA-N
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Description

5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 2088367-87-5. It has a molecular weight of 248.95 . The IUPAC name for this compound is 5-(aminocarbonyl)-2-(trifluoromethoxy)phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BF3NO4/c10-8(11,12)17-6-2-1-4(7(13)14)3-5(6)9(15)16/h1-3,15-16H,(H2,13,14) . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including 5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid, are often used in various chemical reactions. For instance, they are used in Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, Mizoroki-Heck, and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .


Physical And Chemical Properties Analysis

This compound is typically stored at refrigerated temperatures .

Advantages and Limitations for Lab Experiments

5-C2TFPBA has several advantages when used in lab experiments. It is relatively inexpensive, readily available, and easy to use. Additionally, it is non-toxic and non-irritating, making it safe to use in lab experiments. However, it is not as effective as other boronate esters, such as 5-chloro-2-(trifluoromethoxy)phenylboronic acid (5-Cl2TFPBA). Additionally, it is not as effective as other reagents in the detection of metal ions in biological samples.

Future Directions

There are several future directions for research on 5-C2TFPBA. One possible direction is to develop more effective methods for the synthesis of 5-C2TFPBA. Additionally, research could be done to develop more efficient methods for the detection of metal ions in biological samples. Finally, research could be done to explore the biochemical and physiological effects of 5-C2TFPBA.

Synthesis Methods

5-C2TFPBA is synthesized by reacting 5-chloro-2-(trifluoromethoxy)phenylboronic acid (5-Cl2TFPBA) with potassium carbonate in the presence of a catalyst, such as palladium. The reaction is carried out in an anhydrous solvent, such as dichloromethane, at a temperature of 40-50°C. The reaction results in the formation of 5-C2TFPBA and potassium chloride.

Scientific Research Applications

5-C2TFPBA is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in the detection of metal ions. It is also used in the synthesis of biologically active compounds, such as drugs and natural products. Additionally, it is used in the detection of metal ions in biological samples, such as proteins, enzymes, and DNA.

properties

IUPAC Name

[5-carbamoyl-2-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3NO4/c10-8(11,12)17-6-2-1-4(7(13)14)3-5(6)9(15)16/h1-3,15-16H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVJPVFPITTYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N)OC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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